molecular formula C8H8N2OS B3371815 4-Carbamothioylbenzamide CAS No. 80393-37-9

4-Carbamothioylbenzamide

Cat. No.: B3371815
CAS No.: 80393-37-9
M. Wt: 180.23 g/mol
InChI Key: SFZWPDVFJRWAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamothioylbenzamide is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol It is known for its unique structure, which includes a benzamide core substituted with a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carbamothioylbenzamide can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-amidinobenzamide hydrochloride with diammonium sulfide in water at room temperature . This reaction typically yields the desired product with a yield of around 75%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamothioylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself. Further reactions can lead to derivatives or modifications of the benzamide core.

Mechanism of Action

4-Carbamothioylbenzamide can be compared with other similar compounds, such as thiazole carbamothioyl benzamide derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the benzamide core and the carbamothioyl group in this compound distinguishes it from other related compounds.

Properties

IUPAC Name

4-carbamothioylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-7(11)5-1-3-6(4-2-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWPDVFJRWAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80393-37-9
Record name 4-carbamothioylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carbamothioylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Carbamothioylbenzamide
Reactant of Route 3
4-Carbamothioylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Carbamothioylbenzamide
Reactant of Route 5
4-Carbamothioylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Carbamothioylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.